Pyrimidine, 4-chloro-6-ethenyl-2-methyl-
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Pyrimidines also find a plethora of uses as pharmaceuticals, as anti-inflammatory , anti-microbial , anti-HIV , anti-malarial and anti-tumour agents.
Synthesis Analysis
Pyrimidines can be synthesized through various methods. For example, 4,6-Dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .Molecular Structure Analysis
The molecular structure of a pyrimidine derivative can be determined using various techniques. For instance, the structure of 2-Pyrimidinamine, 4-chloro-6-methyl- is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrimidine analogs act as anticancer agents through diverse mechanisms of action including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ROS, and induction of apoptosis by upregulation of apoptotic and downregulation of anti-apoptotic .Scientific Research Applications
Anticancer and Medicinal Chemistry Applications
Pyrimidine derivatives play a crucial role in medicinal chemistry, particularly as intermediates in the synthesis of small molecule anticancer drugs. For instance, a study by Zhou et al. (2019) demonstrates a synthetic method for creating 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine, highlighting its importance in anticancer drug development (Zhou et al., 2019).
Nonlinear Optical (NLO) Materials
The structural and electronic properties of pyrimidine derivatives make them promising candidates for applications in nonlinear optics (NLO) and electronics. Hussain et al. (2020) investigated thiopyrimidine derivatives for their NLO properties, demonstrating their potential in optoelectronic devices (Hussain et al., 2020).
Anti-Inflammatory and Analgesic Agents
Research into pyrimidine heterocycles has shown their significance in biological processes, including anti-inflammatory and analgesic effects. Muralidharan et al. (2019) synthesized novel pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities, identifying compounds with significant potential (Muralidharan et al., 2019).
Material Science and Corrosion Inhibition
Pyrimidine derivatives have also been explored for their applications in material science, particularly as corrosion inhibitors. Abdelazim et al. (2021) studied the effectiveness of pyrimidine derivatives in protecting iron against corrosion, demonstrating their potential in industrial applications (Abdelazim et al., 2021).
Antiviral Activity
Certain pyrimidine derivatives have shown potential in inhibiting retrovirus replication, indicating their application in antiviral therapies. Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines with varying substitutions, finding several derivatives that significantly inhibited retrovirus replication in cell culture (Hocková et al., 2003).
Spectroscopic and Thermal Studies
Pyrimidine derivatives are also subjects of spectroscopic and thermal studies to understand their stability and decomposition pathways. Vyas et al. (2013) characterized n-butyl THPM, a pyrimidine derivative, using various techniques, contributing to the knowledge of its thermal properties (Vyas et al., 2013).
Future Directions
Pyrimidines have a wide range of biological activities and are part of several drugs. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This indicates the necessity for asymmetrical and sometimes multi-functionalized scaffolds .
Mechanism of Action
Target of Action
Pyrimidine, 4-chloro-6-ethenyl-2-methyl-, like other pyrimidine derivatives, is known to interact with various biological targets. These targets often include enzymes such as kinases (erbB2, raf, CDK, Src etc.) . These enzymes play crucial roles in cellular processes, including cell growth and division, signal transduction, and apoptosis .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function . This interaction can lead to changes in cellular processes, such as cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of reactive oxygen species (ROS), and induction of apoptosis by upregulation of apoptotic and downregulation of anti-apoptotic proteins .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of kinases can disrupt signal transduction pathways, leading to cell cycle arrest and apoptosis . Additionally, the compound’s effect on mitochondrial membrane potential and ROS levels can trigger the intrinsic pathway of apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ROS, and induction of apoptosis . These effects can lead to the death of affected cells, which is particularly beneficial in the context of cancer treatment .
Properties
IUPAC Name |
4-chloro-6-ethenyl-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c1-3-6-4-7(8)10-5(2)9-6/h3-4H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTFQKDLQMHWKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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